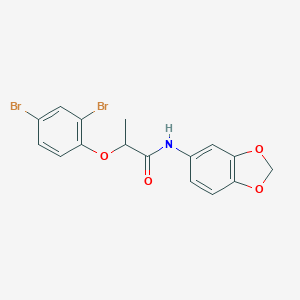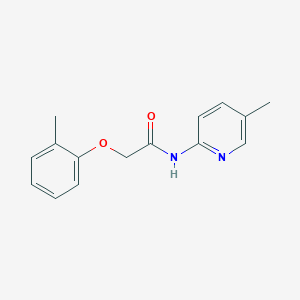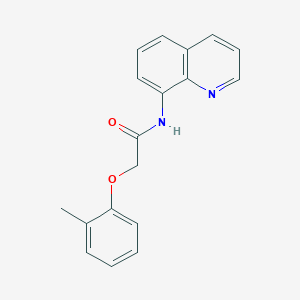
N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide, also known as GBX-100, is a novel chemical compound that has been synthesized and studied for its potential applications in scientific research. GBX-100 is a selective and potent inhibitor of a protein called bromodomain-containing protein 4 (BRD4), which plays a crucial role in gene regulation and cancer development.
Wirkmechanismus
N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide exerts its anti-cancer effects by selectively inhibiting the binding of BRD4 to acetylated histones, which are involved in the regulation of gene expression. This leads to the downregulation of several oncogenes, including c-Myc and BCL2. This compound also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer effects, this compound has been shown to inhibit the growth of bacteria, such as Staphylococcus aureus and Escherichia coli. This compound has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide has several advantages for lab experiments. It is a selective and potent inhibitor of BRD4, which makes it a valuable tool for studying the role of BRD4 in gene regulation and cancer development. Moreover, this compound has been shown to be effective in vivo, which makes it a promising candidate for cancer therapy. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and toxicity profile are not well understood. Moreover, this compound is expensive and difficult to synthesize, which limits its availability for lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide. First, more research is needed to understand the long-term effects and toxicity profile of this compound. Second, the efficacy of this compound in combination with other chemotherapeutic agents should be studied further. Third, the role of BRD4 in other diseases, such as inflammation and cardiovascular disease, should be investigated. Fourth, new synthetic methods for this compound should be developed to increase its availability for lab experiments. Finally, the development of this compound analogs with improved potency and selectivity for BRD4 should be pursued.
Synthesemethoden
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide involves several steps, including the reaction of 2,4-dibromophenol with 1,3-benzodioxole-5-carboxylic acid, followed by the coupling of the resulting intermediate with 2-amino-3-(4-hydroxyphenyl)propanoic acid. The final product is obtained by the reaction of the intermediate with 1,1'-carbonyldiimidazole. The synthesis method has been optimized to achieve high yield and purity of this compound.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. BRD4 is a promising target for cancer therapy, as it is involved in the regulation of several oncogenes. This compound has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. Moreover, this compound has been shown to sensitize cancer cells to other chemotherapeutic agents, such as doxorubicin and bortezomib.
Eigenschaften
Molekularformel |
C16H13Br2NO4 |
|---|---|
Molekulargewicht |
443.09 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide |
InChI |
InChI=1S/C16H13Br2NO4/c1-9(23-13-4-2-10(17)6-12(13)18)16(20)19-11-3-5-14-15(7-11)22-8-21-14/h2-7,9H,8H2,1H3,(H,19,20) |
InChI-Schlüssel |
FSPDCOMIOHKWMX-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCO2)OC3=C(C=C(C=C3)Br)Br |
Kanonische SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCO2)OC3=C(C=C(C=C3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide](/img/structure/B310240.png)





![2-(2-methylphenoxy)-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B310253.png)

